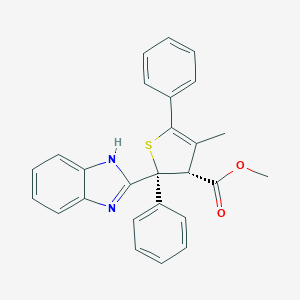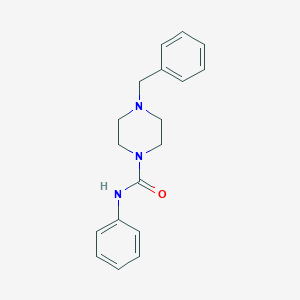
methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate, also known as MBMST, is a chemical compound with potential applications in scientific research. This compound is a member of the thiophene family and has been studied for its biological and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the replication of certain viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase and reverse transcriptase, which are involved in DNA replication and viral replication, respectively. It has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate in lab experiments is its potential as a novel anticancer and antiviral agent. Its unique chemical structure and mechanism of action make it a promising candidate for further studies. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the study of methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate. One direction is the development of novel anticancer and antiviral agents based on its chemical structure and mechanism of action. Another direction is the study of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
In conclusion, methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is a chemical compound with potential applications in scientific research. Its unique chemical structure and mechanism of action make it a promising candidate for the development of novel anticancer and antiviral agents. Further studies are needed to fully understand its potential and optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate involves the reaction of 2-aminobenzimidazole, 4-methyl-2,5-diphenyl-2,3-dihydrothiophene-3-carboxylic acid, and methyl chloroformate in the presence of triethylamine. The reaction yields methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate as a white solid with a melting point of 244-246°C.
Aplicaciones Científicas De Investigación
Methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor and antiviral activities, making it a potential candidate for the development of novel anticancer and antiviral agents.
Propiedades
Fórmula molecular |
C26H22N2O2S |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
methyl (2R,3R)-2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-3H-thiophene-3-carboxylate |
InChI |
InChI=1S/C26H22N2O2S/c1-17-22(24(29)30-2)26(19-13-7-4-8-14-19,31-23(17)18-11-5-3-6-12-18)25-27-20-15-9-10-16-21(20)28-25/h3-16,22H,1-2H3,(H,27,28)/t22-,26+/m1/s1 |
Clave InChI |
NUQHBZPRXOLJTQ-GJZUVCINSA-N |
SMILES isomérico |
CC1=C(S[C@]([C@H]1C(=O)OC)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
SMILES |
CC1=C(SC(C1C(=O)OC)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
SMILES canónico |
CC1=C(SC(C1C(=O)OC)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)
![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)

![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)


![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)